

The Pharmacodynamics of ACP-319: A Technical Guide for Researchers

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Compound of Interest

Compound Name: ACP-319

Cat. No.: B1574553

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This technical guide provides an in-depth overview of the pharmacodynamics of **ACP-319**, a second-generation, potent, and selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3K δ). Developed for researchers, scientists, and drug development professionals, this document outlines the compound's mechanism of action, summarizes key quantitative data, and provides detailed experimental methodologies for relevant assays. Further development of **ACP-319** is not currently planned.

Core Mechanism of Action

ACP-319, also known as AMG-319, is a small molecule inhibitor that targets PI3K δ , an enzyme primarily expressed in hematopoietic cells and a critical component of the B-cell receptor (BCR) signaling pathway.^{[1][2]} By selectively inhibiting PI3K δ , **ACP-319** blocks the conversion of phosphatidylinositol (3,4)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This disruption of a key second messenger prevents the downstream activation of pro-survival and proliferation pathways, notably the phosphorylation of Akt (Protein Kinase B).^[1] Preclinical and clinical studies have demonstrated that this inhibition of PI3K δ leads to a dose-dependent reduction in Akt phosphorylation and antitumor activity in various B-cell malignancies.^{[1][3]}

Quantitative Pharmacodynamic Data

The following tables summarize the in vitro potency and selectivity of **ACP-319** against PI3K isoforms.

Target	IC50
PI3K δ	18 nM[3]
Human Whole Blood (HWB) Assay	16 nM[3][4]

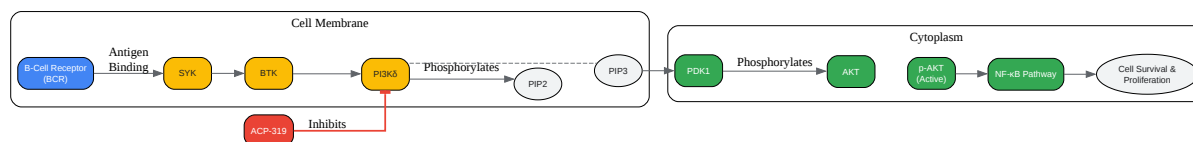
Table 1: Potency of **ACP-319**

PI3K Isoform	IC50	Selectivity vs. PI3K δ (Fold-Difference)
PI3K δ	18 nM[3]	1
PI3K γ	850 nM[3]	~ 47
PI3K β	2.7 μ M (2700 nM)[3]	150
PI3K α	33 μ M (33000 nM)[3]	~ 1833

Table 2: Isoform Selectivity Profile of **ACP-319**

Signaling Pathway

The following diagram illustrates the role of PI3K δ in the B-cell receptor (BCR) signaling pathway and the point of inhibition by **ACP-319**.



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BCR Signaling Pathway and **ACP-319** Inhibition

Experimental Protocols

Detailed experimental protocols for **ACP-319** are not widely published. The following sections provide representative methodologies for key assays used to characterize PI3K δ inhibitors.

In Vitro PI3K δ Enzyme Activity Assay (Biochemical Assay)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified PI3K δ . A common method is a luminescence-based kinase assay that measures ADP production.

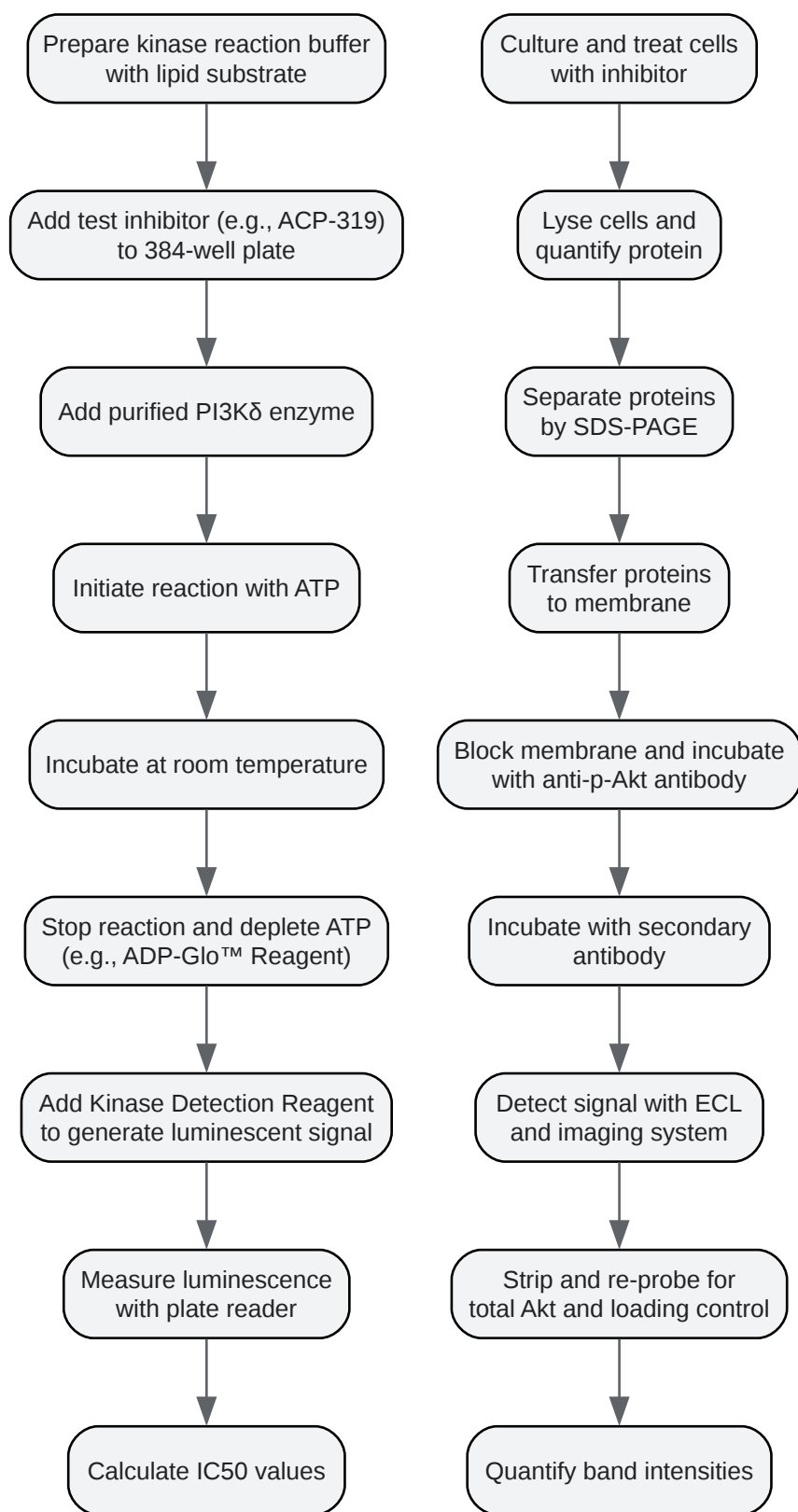
Materials:

- Purified recombinant PI3K δ enzyme
- PI3K lipid substrate (e.g., PIP2)
- ATP
- Kinase assay buffer (e.g., 50mM HEPES, pH 7.5; 50mM NaCl; 3mM MgCl₂; 0.025mg/ml BSA)
- **ACP-319** (or other test inhibitor) dissolved in DMSO
- ADP-Glo™ Kinase Assay Kit (or similar)
- 384-well assay plates
- Plate reader capable of luminescence detection

Procedure:

- Prepare a kinase reaction buffer containing the lipid substrate.

- Add the test inhibitor at various concentrations to the wells of the assay plate.
- Add the PI3K δ enzyme to the wells.
- Initiate the kinase reaction by adding ATP (e.g., to a final concentration of 25 μ M).
- Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
- Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
- Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
- Measure the luminescence using a plate reader.
- Calculate IC₅₀ values by plotting the percentage of inhibition against the inhibitor concentration.



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